molecular formula C15H22N2O B2471895 2-(4-Methoxyphenyl)decahydroquinoxaline CAS No. 1005275-85-3

2-(4-Methoxyphenyl)decahydroquinoxaline

Cat. No.: B2471895
CAS No.: 1005275-85-3
M. Wt: 246.354
InChI Key: ULTNYLBOBQQJAL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)decahydroquinoxaline is a chemical compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a decahydroquinoxaline core substituted with a 4-methoxyphenyl group

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h6-9,13-17H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTNYLBOBQQJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)decahydroquinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)decahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)decahydroquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)decahydroquinoxaline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinoxaline: Similar in structure but lacks the decahydro component.

    4-Methoxyphenylquinoxaline: Another related compound with different substitution patterns.

    Decahydroquinoxaline: The core structure without the methoxyphenyl group.

Uniqueness

2-(4-Methoxyphenyl)decahydroquinoxaline is unique due to its combination of a decahydroquinoxaline core with a methoxyphenyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. Its reactivity, potential biological activity, and applications in various fields make it a compound of significant interest.

Biological Activity

2-(4-Methoxyphenyl)decahydroquinoxaline is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties.
  • Neuroprotective Effects : Studies have indicated that related compounds can activate neuroprotective pathways, such as O-GlcNAcylation, which plays a role in maintaining energy homeostasis during ischemic conditions .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description References
AntimicrobialExhibits activity against Mycobacterium tuberculosis
NeuroprotectionActivates O-GlcNAcylation pathways, enhancing neuronal survival
Anti-inflammatoryPotential role in modulating inflammatory responses
AnticancerInvestigated as a pharmacophore in drug design for cancer therapies

Case Studies

Recent case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Neuroprotective Study : A study utilized a synthetic analog similar to this compound in an animal model of cerebral ischemia. The compound improved energy metabolism and reduced neuronal death following ischemic injury .
  • In Vitro Analysis : In vitro studies demonstrated that the compound significantly enhanced glucose uptake in hippocampal neurons under stress conditions, indicating its potential as a neuroprotective agent .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Methods : Efficient synthetic routes have been developed that allow for the large-scale production of this compound, making it accessible for further research and potential therapeutic applications.
  • Biological Evaluation : Preliminary evaluations suggest that the compound may serve as a scaffold for developing new drugs targeting neurodegenerative diseases and infections.

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